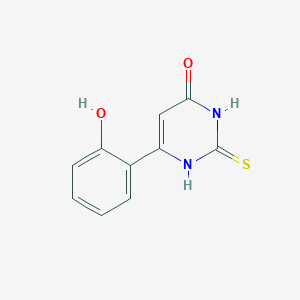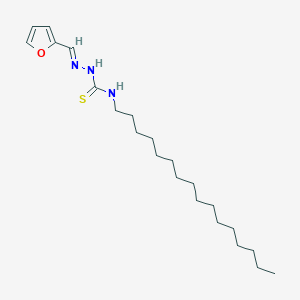
1-(2-Furylmethylideneamino)-3-hexadecylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a furan ring, a hydrazinecarbothioamide group, and a long hexadecyl chain. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and N-hexadecylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
作用機序
The mechanism of action of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its hydrazinecarbothioamide group, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These mechanisms contribute to the compound’s antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxybenzohydrazide group instead of a hexadecyl chain.
5,5’-(Furan-2-ylmethylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione): Contains a bis-uracil derivative instead of a hydrazinecarbothioamide group.
Uniqueness
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is unique due to its long hexadecyl chain, which imparts lipophilic properties and enhances its ability to interact with lipid membranes
特性
CAS番号 |
6302-77-8 |
|---|---|
分子式 |
C22H39N3OS |
分子量 |
393.6 g/mol |
IUPAC名 |
1-[(E)-furan-2-ylmethylideneamino]-3-hexadecylthiourea |
InChI |
InChI=1S/C22H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22(27)25-24-20-21-17-16-19-26-21/h16-17,19-20H,2-15,18H2,1H3,(H2,23,25,27)/b24-20+ |
InChIキー |
UEJMGWNRKNPEME-HIXSDJFHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC=CO1 |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


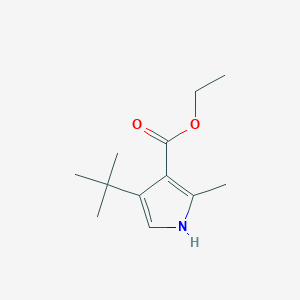
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
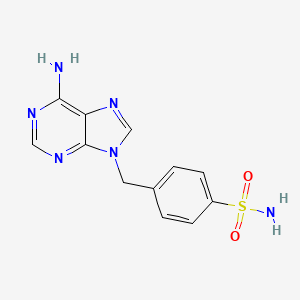
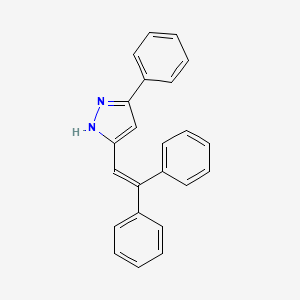
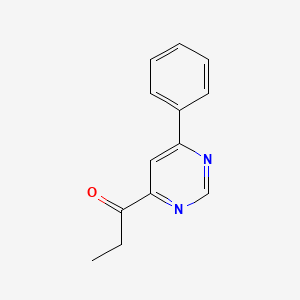
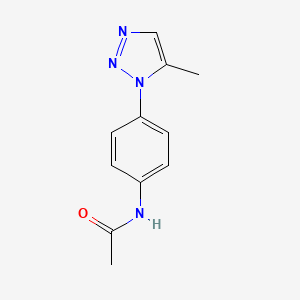
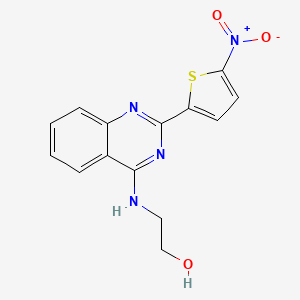

![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
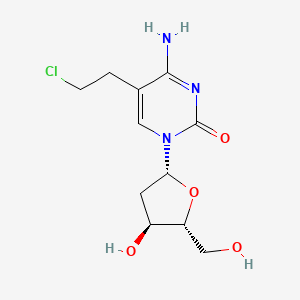
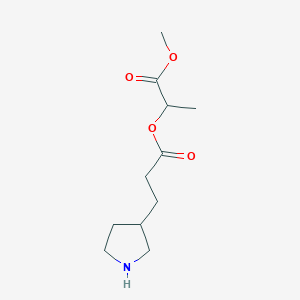
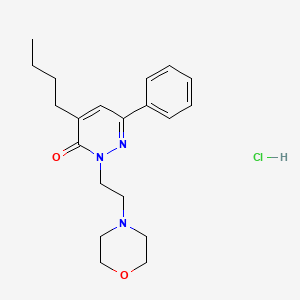
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
